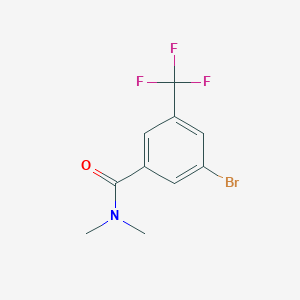

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c1-15(2)9(16)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYXDZZITDOSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Executive Summary

This technical guide provides an in-depth analysis of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide (CAS: 1369932-49-9), a critical intermediate in modern medicinal chemistry.[1] As a disubstituted benzamide scaffold, this compound offers a unique combination of electronic deficiency and steric control, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and directed ortho-metalation (DoM).[1] Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamide moiety serves as a versatile handle for solubility modulation and hydrogen bond acceptance.[1]

Structural Analysis & Physicochemical Profile

Electronic and Steric Architecture

The molecule is characterized by a "push-pull" electronic system, though heavily skewed toward electron deficiency.[1]

-

Trifluoromethyl Group (-CF₃): Positioned at the meta position relative to the amide, it exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating the C-Br bond for oxidative addition in metal-catalyzed cycles.

-

Dimethylamide Group (-CON(CH₃)₂): The amide carbonyl is electron-withdrawing, further deactivating the ring. However, the N,N-dimethyl substitution prevents hydrogen bond donation, increasing lipophilicity compared to primary amides and improving solubility in organic solvents like DCM and THF.

-

Bromine Atom (-Br): The reactive handle.[1][2] Its position meta to both the amide and the -CF₃ group places it in a sterically accessible yet electronically activated environment, ideal for chemoselective transformations.[1]

Physicochemical Data Table[1]

| Property | Value / Description | Note |

| CAS Number | 1369932-49-9 | Specific to N,N-dimethyl variant |

| Molecular Formula | C₁₀H₉BrF₃NO | |

| Molecular Weight | 296.09 g/mol | |

| Predicted LogP | ~3.1 - 3.3 | High lipophilicity due to -CF₃ |

| H-Bond Acceptors | 1 (Amide Carbonyl) | |

| H-Bond Donors | 0 | Fully substituted amide |

| Physical State | Solid (Off-white to pale yellow) | Typical for this class |

| Solubility | High in DCM, EtOAc, DMSO | Poor in water |

Structural Dynamics Visualization

The following diagram illustrates the electronic vectors and reactive sites within the molecule.

Figure 1: Structure-Activity Relationship (SAR) Map highlighting the electronic interplay between substituents.

Synthetic Methodology

The most robust route for synthesizing 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide avoids direct bromination of the amide, which can lead to regioselectivity issues.[1] Instead, an Acid Chloride Activation pathway starting from the commercially available 3-bromo-5-(trifluoromethyl)benzoic acid is recommended.[1]

Protocol: Acid Chloride Amidation

Objective: Convert 3-bromo-5-(trifluoromethyl)benzoic acid to the title amide.

Reagents:

-

Precursor: 3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 equiv)[1]

-

Activator: Thionyl Chloride (SOCl₂) (1.5 equiv) or Oxalyl Chloride (1.2 equiv) with DMF cat.[1]

-

Nucleophile: Dimethylamine (2.0 M in THF, 3.0 equiv)

-

Base: Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Activation:

-

Charge a flame-dried round-bottom flask with the benzoic acid derivative and anhydrous DCM under N₂ atmosphere.

-

Add catalytic DMF (2-3 drops).[1]

-

Add Oxalyl Chloride dropwise at 0°C.[1]

-

Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

-

Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH) to ensure acid consumption.[1]

-

Concentrate in vacuo to remove excess oxalyl chloride/DCM to yield the crude acid chloride (yellow oil/solid).[1]

-

-

Amidation:

-

Workup & Purification:

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway via acid chloride intermediate.

Reactivity Profile & Applications

Suzuki-Miyaura Cross-Coupling

The primary utility of this scaffold is as an electrophile in Suzuki couplings.[1] The electron-poor nature of the ring (due to -CF₃ and -CONMe₂) makes the C-Br bond highly reactive toward oxidative addition by Pd(0) species.[1]

-

Catalyst Recommendation: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.[1]

-

Mechanism: The oxidative addition is the rate-determining step.[1] The electron-withdrawing groups accelerate this step compared to electron-rich aryl bromides.[1]

-

Standard Conditions: Ar-Br (1.0 eq), Boronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Dioxane/Water (4:1), 80-100°C.

Directed Ortho-Metalation (DoM)

The N,N-dimethylamide is a "Directed Metalation Group" (DMG).[1]

-

Reactivity: Treatment with s-BuLi or t-BuLi at low temperatures (-78°C) can effect lithiation at the position ortho to the amide (position 2 or 6).[1]

-

Regioselectivity: The bulky -CF₃ group at position 5 and Br at position 3 will sterically and electronically influence the site of lithiation, favoring the position between the amide and the bromine (position 2) or position 6, depending on the base and kinetics. Caution: Lithium-Halogen exchange at the Br position is a competing (and often faster) reaction.[1] If functionalization of the ring C-H is desired, specific conditions (e.g., TMP-bases) must be used to avoid losing the bromine.

Medicinal Chemistry Utility

Bioisosterism and Metabolic Stability

-

Metabolic Blocking: The -CF₃ group effectively blocks metabolic oxidation at the 5-position, extending the in vivo half-life (t1/2) of the drug candidate.

-

Lipophilicity Tuning: The combination of -CF₃ and the dimethylamide allows for precise tuning of LogP, facilitating blood-brain barrier (BBB) penetration if CNS activity is desired.

Scaffold for Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "fragment" due to its low molecular weight (<300 Da) and high ligand efficiency potential.[1] The bromine handle allows for rapid library generation (growing the molecule), while the amide and CF3 groups provide fixed interaction points for the target protein.[1]

References

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for substituted benzamides. Retrieved from [Link]

Sources

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Introduction

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is a halogenated and fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure is characterized by a central benzamide core, which is a common feature in many biologically active molecules. The strategic placement of a bromine atom and a trifluoromethyl group imparts unique chemical properties that are highly valued by researchers and drug development professionals.

The trifluoromethyl (-CF3) group is a well-established pharmacophore in modern drug design. Its high electronegativity, metabolic stability, and lipophilicity can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, improving cell membrane permeability and binding affinity to target proteins.[1] The bromine atom serves as a key synthetic handle, providing a reactive site for various cross-coupling reactions. This allows for the straightforward diversification of the molecular scaffold, enabling the construction of large chemical libraries for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of the compound's properties, synthesis, and applications for professionals in the field.

Physicochemical Properties

The fundamental properties of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide are summarized below. These values are calculated based on its chemical structure, drawing comparisons with isomeric and precursor molecules.

| Property | Value | Source |

| IUPAC Name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide | N/A |

| Molecular Formula | C₁₀H₉BrF₃NO | Calculated |

| Molecular Weight | 296.08 g/mol | [1] |

| Monoisotopic Mass | 294.98196 g/mol | Calculated |

| CAS Number | Not available; Precursor: 1007578-83-7 (amide) | [2] |

| SMILES | CN(C)C(=O)c1cc(Br)cc(c1)C(F)(F)F | N/A |

| InChI Key | (Predicted) | N/A |

| Form | (Predicted) Solid |

Synthesis and Methodologies

The synthesis of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is most logically achieved through amide bond formation, a cornerstone reaction in medicinal chemistry.[3] The primary retrosynthetic disconnection is between the carbonyl carbon and the amide nitrogen, pointing to 3-bromo-5-(trifluoromethyl)benzoic acid and dimethylamine as the key starting materials.

Synthetic Rationale and Strategy

Directly reacting a carboxylic acid with an amine is typically inefficient as it forms a non-reactive ammonium carboxylate salt.[4] To overcome this kinetic barrier, the carboxylic acid must first be "activated." This is commonly achieved in one of two ways:

-

Conversion to an Acyl Halide: The carboxylic acid is converted to a more reactive acyl chloride or fluoride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate reacts readily with the amine.

-

Use of Coupling Reagents: A wide array of coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., HATU, T3P®), can be used to generate a reactive ester intermediate in situ, which then couples with the amine.[3][4] This one-pot approach is often preferred for its milder conditions and operational simplicity.[5]

The following protocol details a general procedure using a standard coupling reagent, which minimizes harsh conditions and is broadly applicable.

Experimental Protocol: Amide Coupling

Objective: To synthesize 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide from 3-bromo-5-(trifluoromethyl)benzoic acid and dimethylamine.

Materials:

-

3-Bromo-5-(trifluoromethyl)benzoic acid

-

Dimethylamine hydrochloride

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF.

-

Addition of Amine and Base: Add dimethylamine hydrochloride (1.1 eq) to the solution, followed by the slow addition of DIPEA (2.5 eq). Stir the mixture for 10 minutes at room temperature. The base neutralizes the hydrochloride salt, liberating the free dimethylamine.

-

Activation and Coupling: Add the coupling reagent HATU (1.2 eq) to the mixture in one portion. The reaction is often accompanied by a slight exotherm and a color change.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes any unreacted acid and acidic byproducts.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide.

Synthesis Workflow Diagram

Caption: Synthetic route for 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide.

Applications in Research and Development

This compound is not an end-product therapeutic but rather a strategic intermediate for the synthesis of more complex molecules. Its value lies in the combination of its structural motifs.

Scaffold for Library Synthesis

The presence of the bromine atom is the key to its utility as a versatile scaffold. It provides a reactive site for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the systematic modification of the benzamide core. Researchers can rapidly generate a diverse library of analogues to probe the SAR of a given biological target. Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based substituents.

Potential in Drug Discovery

The benzamide scaffold is present in numerous approved drugs, and derivatives containing the trifluoromethyl group are of high interest. While this specific molecule's activity is not widely reported, related structures have shown promise in several therapeutic areas:

-

Ion Channel Modulation: Aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides have been investigated as antagonists of the TRPA1 ion channel, a target for pain and inflammation.[6]

-

Kinase Inhibition: Benzamide derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a target in non-small cell lung cancer.[7]

The combination of the metabolically robust -CF3 group and the synthetically versatile -Br atom makes 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide an excellent starting point for optimization campaigns targeting kinases, ion channels, and other enzyme families.

Drug Discovery Workflow

Caption: Use of the core scaffold in library synthesis for drug discovery.

Safety and Handling

As with any laboratory chemical, 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide should be handled with appropriate care. Based on data for structurally related compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Toxicity: While specific toxicity data is unavailable, related compounds like 3-bromo-5-(trifluoromethyl)aniline and 3-bromo-5-(trifluoromethyl)benzaldehyde are classified as irritants, causing skin and serious eye irritation.[8][9] Similar hazards should be assumed for this compound.

Always consult a comprehensive Safety Data Sheet (SDS) for the most detailed and up-to-date handling information before use.

Conclusion

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is a valuable and strategically designed chemical intermediate. Its molecular architecture provides a stable, drug-like core while offering a reactive handle for extensive synthetic modification. For researchers in drug discovery and medicinal chemistry, this compound represents a powerful tool for the rapid generation of novel chemical entities and the systematic exploration of structure-activity relationships, ultimately accelerating the development of new therapeutic agents.

References

- RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

- Benchchem. 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide - 1369955-56-5.

- Sigma-Aldrich. 3-Bromo-N,N-dimethylbenzamide.

- Synblock. CAS 1187929-44-7 | (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine.

- Sigma-Aldrich. N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide.

- PubChem. 3-Bromo-5-(trifluoromethyl)benzaldehyde.

- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents.

- ChemicalBook. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.

- PubChem. 3-Bromo-5-(trifluoromethyl)aniline.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- PubChem. 3-Bromo-5-methylbenzotrifluoride.

- PubChem. N,3-dimethylbenzamide.

- ECHEMI. 15930-59-3, 3-bromo-N,N-diethylbenzamide Formula.

- ChemicalBook. 3-bromo-5-(trifluoromethyl)benzamide | 1007578-83-7.

- PMC. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins.

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Laliberté, S., et al. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(14), 3204-6. Retrieved from [Link]

-

Sabatini, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6647-56. Retrieved from [Link]

- ResearchGate. (2025, August 30). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents.

-

OSTI.GOV. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

-

Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1266. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-bromo-5-(trifluoromethyl)benzamide | 1007578-83-7 [chemicalbook.com]

- 3. hepatochem.com [hepatochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of Trifluoromethyl Benzamide Derivatives in Modern Drug Discovery

Executive Summary

The incorporation of trifluoromethyl (

This technical whitepaper provides a comprehensive review of this scaffold's utility, focusing on physicochemical rationale , synthetic methodologies , and therapeutic case studies ranging from neurology (TAAR1 antagonists) to oncology (STAT3 inhibitors). It is designed for medicinal chemists and drug discovery scientists seeking to optimize lead compounds for metabolic stability and target affinity.

Part 1: Physicochemical Rationale & The "Fluorine Effect"

The trifluoromethyl group is not merely a "fat chlorine"; it is a distinct pharmacological modulator.[1] When attached to a benzamide core, it exerts profound effects on the molecule's behavior in biological systems.

Electronic and Conformational Modulation

The strong electron-withdrawing nature of the

-

Acidity Modulation: When placed ortho or para to the amide, it increases the acidity of the amide N-H proton, potentially strengthening hydrogen bond interactions with receptor residues (e.g., carbonyls or aspartate side chains).

-

Conformational Lock: An ortho-trifluoromethyl group creates significant steric bulk (van der Waals radius of

vs.

Metabolic Stability

The C-F bond is the strongest single bond in organic chemistry (

-

Blockade Effect: A

group on the benzamide ring protects the aromatic system from arene oxide formation and subsequent toxic metabolite generation.

Lipophilicity and Permeability

The high hydrophobicity of the fluorine atoms increases the partition coefficient (LogP).

-

Membrane Permeability: Enhanced lipophilicity facilitates passive transport across the blood-brain barrier (BBB), making this scaffold particularly valuable for CNS targets like TAAR1.

Visualization: The Fluorine Impact Workflow

Caption: Mechanistic impact of the trifluoromethyl group on the pharmacological profile of benzamide derivatives.

Part 2: Therapeutic Case Studies

The versatility of the trifluoromethyl benzamide scaffold is demonstrated across diverse therapeutic areas.

Neurology: TAAR1 Antagonists (EPPTB)

Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR target for schizophrenia and addiction.

-

Compound: EPPTB (N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide).[2]

-

Mechanism: The 3-

group on the benzamide core is essential for potency. It positions the molecule within the orthosteric site, while the amide linker provides critical hydrogen bonding. -

Outcome: EPPTB serves as a high-affinity tool compound (

) that validated TAAR1 as a druggable target.

Oncology: STAT3 Inhibitors (MD77)

Signal Transducer and Activator of Transcription 3 (STAT3) is hyperactivated in many cancers.

-

Compound: MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide).[3][4]

-

Mechanism: The 4-

benzamide moiety mimics the phosphotyrosine residue usually recognized by the SH2 domain of STAT3. The electron-poor aromatic ring engages in -

Outcome: MD77 inhibits STAT3 dimerization and induces apoptosis in tumor cell lines.

Parasitology: Complex II Inhibitors (Flutolanil Derivatives)

While Flutolanil is an agrochemical fungicide, its 2-(trifluoromethyl)benzamide core has been repurposed to target the Complex II (Succinate Dehydrogenase) of parasitic nematodes like Ascaris suum.

-

Mechanism: The ortho-trifluoromethyl group forces the amide into a non-planar conformation that fits perfectly into the quinone-binding site of the nematode enzyme, offering high selectivity over the mammalian isoform.

Part 3: Synthetic Protocols

Reliable synthesis is the bedrock of drug discovery. Below are two validated protocols: a robust method for library generation (Method A) and a scalable method for gram-scale synthesis (Method B).

Method A: HATU-Mediated Amide Coupling (Library Scale)

Best for: Rapid synthesis of diverse analogs for SAR studies.

Reagents:

-

3-(Trifluoromethyl)benzoic acid (1.0 equiv)

-

Amine derivative (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Protocol:

-

Activation: Dissolve 3-(trifluoromethyl)benzoic acid (0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at room temperature (RT) for 15 minutes to form the activated ester.

-

Coupling: Add the amine (0.55 mmol) to the reaction mixture.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of the acid (

) and appearance of the amide ( -

Workup: Dilute with EtOAc (20 mL), wash with saturated

(2 x 10 mL), 1M HCl (2 x 10 mL), and brine. -

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Method B: Acid Chloride Synthesis (Scale-Up)

Best for: Multi-gram synthesis of a lead compound.

Reagents:

-

3-(Trifluoromethyl)benzoyl chloride (1.0 equiv)

-

Triethylamine (

) (2.0 equiv) -

Solvent: DCM (Dichloromethane)

Step-by-Step Protocol:

-

Preparation: Dissolve the amine (10 mmol) and

(20 mmol) in dry DCM (50 mL). Cool to 0°C under -

Addition: Dropwise add 3-(trifluoromethyl)benzoyl chloride (10 mmol) dissolved in DCM (10 mL) over 20 minutes.

-

Reaction: Allow to warm to RT and stir for 3 hours.

-

Quench: Add water (50 mL) to dissolve salts.

-

Isolation: Separate organic layer, wash with 0.5M NaOH and 0.5M HCl. Evaporate solvent to yield the crude amide, often sufficiently pure (>95%) for biological testing without chromatography.

Visualization: Synthetic Workflow

Caption: Dual synthetic pathways for trifluoromethyl benzamide synthesis: HATU coupling for diversity vs. Acid Chloride for scale.

Part 4: Biological Validation (Self-Validating Protocol)

To confirm the "Fluorine Effect" on metabolic stability, the following assay is standard.

Microsomal Stability Assay Protocol

Objective: Quantify the intrinsic clearance (

-

Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final concentration).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to stop the reaction.

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines half-life (-

Success Criterion: A

-benzamide should exhibit a

-

References

-

Discovery of EPPTB (TAAR1 Antagonist)

-

STAT3 Inhibitor (MD77)

-

Flutolanil and Complex II

- Title: Structural insights into the molecular design of flutolanil derivatives targeted for fumarate respir

- Source:International Journal of Molecular Sciences, 2015.

-

URL:[Link]

-

Selinexor (KPT-330)

- Title: Selinexor (KPT-330), a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound.

- Source:Journal of Clinical Oncology, 2013.

-

URL:[Link]

-

General Synthesis of Trifluoromethyl Benzamides

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthesis of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide from 3-bromo-5-(trifluoromethyl)benzoic acid

An Application Guide for the Synthesis of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the bromo-substituent serves as a versatile handle for further functionalization through cross-coupling reactions.[1] The protocol herein details a robust and efficient one-pot, two-step procedure starting from 3-bromo-5-(trifluoromethyl)benzoic acid. The methodology involves the initial conversion of the carboxylic acid to its highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by in-situ amidation with dimethylamine. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development, offering detailed procedural steps, mechanistic insights, safety protocols, and data presentation.

Scientific Rationale and Reaction Mechanism

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient. This is because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[2][3] To overcome this kinetic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

This protocol employs a classic and highly effective strategy: the conversion of the carboxylic acid to an acyl chloride.[4]

Step 1: Acyl Chloride Formation

Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.[3] The reaction proceeds via a nucleophilic acyl substitution pathway where the carboxylic acid is converted into a reactive acyl chlorosulfite intermediate.[3] This intermediate then reacts with a chloride ion. A key advantage of using SOCl₂ is that the byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Step 2: Amidation

The resulting acyl chloride is a potent electrophile that is not isolated but is reacted in-situ with dimethylamine. The nucleophilic amine readily attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA), is added to scavenge the HCl generated during this step, preventing the protonation of the dimethylamine and driving the reaction forward.[5][6] A one-pot synthesis combining these steps is known to be highly efficient.[7]

Overall Reaction Scheme:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molarity/Purity | Amount (mmol) | Equivalents |

| 3-Bromo-5-(trifluoromethyl)benzoic acid | 328-66-5 | 269.02 | >97% | 10.0 | 1.0 |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% | 15.0 | 1.5 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | >99.8% | - | - |

| Dimethylamine solution (2.0 M in THF) | 124-40-3 | 45.08 | 2.0 M | 12.0 | 1.2 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | >99.5% | 15.0 | 1.5 |

| Saturated aq. NaHCO₃ solution | - | - | - | - | - |

| Brine (Saturated aq. NaCl solution) | - | - | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | >99.5% | - | - |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Critical Safety Precautions

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, liberating toxic gas.[8][9] It causes severe skin and eye burns.[8][9] ALWAYS handle thionyl chloride in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[8][10] Ensure an emergency safety shower and eyewash station are immediately accessible.[8]

-

Dimethylamine: Flammable and corrosive. Handle in a well-ventilated fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

-

The reaction generates gaseous HCl and SO₂. The entire apparatus must be vented through a scrubbing system (e.g., a bubbler containing NaOH solution) to neutralize these acidic gases.

Detailed Synthesis Procedure

Workflow Diagram

Caption: Experimental workflow for the one-pot synthesis of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide.

Step-by-Step Method

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-5-(trifluoromethyl)benzoic acid (2.69 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir the suspension using a magnetic stirrer.

-

Acyl Chloride Formation: Cool the flask to 0 °C using an ice-water bath. Slowly add thionyl chloride (1.1 mL, 1.78 g, 15.0 mmol, 1.5 eq) dropwise over 5 minutes.

-

Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser connected to a gas scrubber. Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. The reaction is typically complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

-

Cooling: After the starting material is fully converted to the acyl chloride, cool the reaction mixture back down to 0 °C in an ice-water bath.

-

Amidation: In a separate flask, prepare a solution of triethylamine (2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq) in 10 mL of anhydrous DCM. Add this solution and the 2.0 M solution of dimethylamine in THF (6.0 mL, 12.0 mmol, 1.2 eq) sequentially and dropwise to the cooled acyl chloride solution. Maintain the temperature below 10 °C during the addition. A white precipitate (triethylammonium chloride) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight) to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup - Quenching and Extraction: Carefully quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with 30 mL of saturated aqueous NaHCO₃ solution (to remove any unreacted acid and neutralize HCl), 30 mL of water, and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide as a solid.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reflux time for acyl chloride formation. | Ensure the reaction is refluxed until gas evolution stops. Check for complete dissolution of the starting acid. Extend reflux time if necessary. |

| Inactive or wet reagents/solvents. | Use freshly opened or properly stored anhydrous solvents and high-purity reagents. Ensure glassware is thoroughly dried. | |

| Low Yield | Loss of product during aqueous workup. | Ensure the pH of the aqueous layer is basic or neutral before extraction to prevent the protonation and loss of the amide product. |

| Hydrolysis of the acyl chloride intermediate. | Maintain strictly anhydrous conditions until the quenching step. Perform additions at 0 °C to minimize side reactions. | |

| Impure Product | Presence of unreacted starting material. | Ensure sufficient equivalents of SOCl₂ and dimethylamine are used. Optimize purification conditions (chromatography solvent system). |

References

-

Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]

-

Reisman, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Fisher Scientific. Amide Synthesis. Retrieved from [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

-

Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Retrieved from [Link]

-

Golisade, A., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

-

Furia, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Retrieved from [Link]

-

Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. Retrieved from [Link]

-

Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]

- Google Patents. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

-

ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

Sources

- 1. 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide - 1369955-56-5 [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide Synthesis [fishersci.dk]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

- 10. echemi.com [echemi.com]

Optimized Suzuki-Miyaura Coupling Protocols for 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Application Note: AN-SM-2024-05

Executive Summary

This application note details the optimized cross-coupling conditions for 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide (Compound 1) . Due to the unique electronic architecture of this scaffold—featuring two strong electron-withdrawing groups (EWGs) meta to the halogen—the substrate exhibits high reactivity toward oxidative addition but poses specific challenges regarding chemoselectivity and side-reaction management (homocoupling and hydrolysis).

We present two distinct protocols:

-

Protocol A (Standard): A cost-effective, robust method for coupling with electron-rich/neutral aryl boronic acids.

-

Protocol B (High-Performance): A Buchwald-precatalyst system designed for sterically hindered or electron-deficient coupling partners, minimizing protodeboronation.

Substrate Analysis & Strategic Considerations

Electronic Profile

Compound 1 is an activated aryl bromide.

-

Activation: The

( -

Mechanistic Impact: This electron deficiency accelerates the Oxidative Addition step of the catalytic cycle. Consequently, harsh temperatures (>100°C) are often unnecessary and can be detrimental, promoting side reactions like ligand degradation.

Steric Profile

-

Meta-Substitution: Both substituents are meta to the bromine. The steric environment around the C-Br bond is relatively open, allowing for the use of bulky phosphine ligands (e.g., XPhos, SPhos) without kinetic penalty.

-

Amide Stability: The N,N-dimethyl amide is robust against hydrolysis under standard basic Suzuki conditions (carbonate/phosphate bases), unlike esters or primary amides.

Critical Failure Modes

-

Protodeboronation: Because the oxidative addition is fast, the rate-limiting step often shifts to transmetallation. If the boronic acid partner is unstable (e.g., 2-pyridyl or poly-fluorinated aryls), it may decompose before coupling.

-

Pd-Coordination: The amide carbonyl oxygen can act as a directing group, potentially stabilizing off-cycle Pd-species, though this is less pronounced in meta isomers compared to ortho.

Mechanistic Visualization

The following diagram outlines the catalytic cycle specific to this electron-deficient substrate, highlighting the accelerated oxidative addition pathway.

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the electron-deficient benzamide substrate.

Experimental Protocols

Protocol A: The "Workhorse" Method

Best for: Simple phenyl boronic acids, scale-up, and cost-sensitive applications.

Reagents:

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Temperature: 80°C

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add Compound 1 (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Solvent: Add 1,4-Dioxane and Water (degassed). Concentration should be approx. 0.1 M with respect to the bromide.

-

Inert: Sparge the mixture with Nitrogen or Argon for 5 minutes.

-

Catalyst: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv) quickly. Seal the vial.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.[2]

-

Checkpoint: If conversion stalls at <50%, add another 0.3 equiv of boronic acid.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Protocol B: The "High-Performance" Method (Buchwald G2)

Best for: Heteroaryl boronic acids, sterically hindered partners, or when Protocol A fails.

Reagents:

-

Catalyst: XPhos Pd G2 (1-2 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: THF / Water (10:1 ratio)

-

Temperature: 40°C – 60°C (Milder conditions)

Step-by-Step Procedure:

-

Charge: Add Compound 1 (1.0 equiv), Boronic Acid/Pinacol Ester (1.5 equiv), and XPhos Pd G2 (0.02 equiv) to a vial.

-

Inert Cycle: Seal the vial and cycle vacuum/Argon (3x).

-

Liquid Addition: Inject degassed THF followed by the aqueous solution of K₃PO₄ (0.5 M in water).

-

Note: Pre-dissolving the base in water ensures a biphasic system that protects base-sensitive functional groups.

-

-

Reaction: Stir vigorously at 40°C.

-

Why Low Temp? The highly active XPhos-Pd(0) species performs oxidative addition rapidly on the electron-poor ring. Lower temperature suppresses protodeboronation of the partner.

-

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

Workflow Visualization

Figure 2: Operational workflow for ensuring reproducibility and safety.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or O₂ leak. | Switch to XPhos Pd G2; ensure rigorous degassing. |

| Protodeboronation (Ar-H) | Reaction temp too high; Base too strong. | Switch from K₂CO₃ to K₃PO₄; Lower temp to 40°C; Use anhydrous conditions (DMF/Cs₂CO₃). |

| Homocoupling (Ar-Ar) | Oxygen presence; Slow transmetallation. | Increase Boronic Acid to 1.5 equiv; Degas solvents via freeze-pump-thaw. |

| Product Hydrolysis | Amide cleavage (rare). | Ensure pH < 12; Avoid hydroxide bases (NaOH/KOH). |

Safety & Handling

-

Fluorinated Aromatics: While Compound 1 is generally stable, fluorinated intermediates can exhibit unexpected lipophilicity, facilitating skin absorption. Always wear double nitrile gloves.

-

Palladium Waste: All Pd-containing waste must be segregated for heavy metal disposal.

-

Pressure: If running reactions in sealed vials above the solvent boiling point (e.g., THF at 80°C), use pressure-rated vessels behind a blast shield.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483.

-

Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Acc.[3] Chem. Res.2008 , 41, 1461–1473.

-

Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." J. Am. Chem. Soc.[4][5]2010 , 132, 14073–14075.

-

Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412–443.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

Application Note: Buchwald-Hartwig Amination Protocols for 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Executive Summary

This technical guide provides optimized protocols for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide (CAS: 880652-44-8).

This substrate represents a class of electron-deficient aryl bromides highly valued in medicinal chemistry for their metabolic stability and lipophilicity. While the electron-withdrawing nature of the trifluoromethyl (-CF₃) and dimethylamide (-CONMe₂) groups facilitates the initial oxidative addition step, it introduces specific challenges regarding competitive hydrodehalogenation and catalyst poisoning.

This guide moves beyond generic "screen conditions" to provide three targeted protocols based on the steric and electronic nature of the amine coupling partner, utilizing modern Generation-3/4 (G3/G4) Palladacycle precatalysts for maximum reliability.

Substrate Analysis & Mechanistic Implications[1][2]

Electronic Profile

The substrate features two strong electron-withdrawing groups (EWGs) in the meta position relative to the bromine handle.

| Substituent | Position | Electronic Effect (Hammett | Impact on Catalysis |

| -Br | C-3 | Reactive Handle | Site of Oxidative Addition (OA). |

| -CF₃ | C-5 | Strong EWG (+0.43) | Significantly lowers the energy barrier for OA; makes the Pd(II)-Ar intermediate electron-poor. |

| -CONMe₂ | C-1 | Moderate EWG (+0.36) | Further activates the ring; potential weak coordination site (hemi-labile) for Pd, though less likely due to steric bulk of methyls. |

Critical Reactivity Considerations

-

Accelerated Oxidative Addition: The electron-deficient ring reacts rapidly with Pd(0). Standard temperatures (80–100 °C) are sufficient; overheating (>120 °C) may lead to catalyst decomposition.

-

Risk of Hydrodehalogenation: Electron-poor aryl palladium species are prone to reduction (replacing -Br with -H) if the Reductive Elimination (RE) step is slow. This is the primary failure mode.

-

Solution: Use bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) to accelerate RE.

-

-

Base Sensitivity: While the dimethylamide is robust, the -CF₃ group can be sensitive to extremely strong bases (e.g., LiHMDS) at high temperatures. We recommend weak carbonate bases (

) or alkoxides (

Decision Matrix: Ligand Selection

To ensure success, select the protocol that matches your amine partner.

Figure 1: Ligand selection decision tree based on amine classification.

Experimental Protocols

Protocol A: Primary Amines & Anilines (The "Gold Standard")

Target: High yields with primary alkyl amines or anilines. Catalyst System: BrettPhos Pd G4 (or G3). Rationale: BrettPhos is designed to prevent the formation of stable, unreactive Pd(II)-bis(amine) complexes, a common stall point with primary amines.

Materials:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, 312 mg)

-

Amine: 1.2 equiv

-

Catalyst: BrettPhos Pd G4 (1–2 mol%)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step:

-

Setup: In a glovebox or under active

flow, charge a reaction vial with the aryl bromide (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (0.01 equiv).-

Note: If the amine is a solid, add it now. If liquid, add after solvent.

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined cap.

-

Reaction: Heat to 100 °C for 2–4 hours.

-

Visual Check: The reaction mixture should turn from pale yellow to a dark amber/brown. A black precipitate indicates catalyst decomposition (palladium black).

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove palladium residues. Concentrate and purify via flash chromatography.

Protocol B: Secondary Amines (Cyclic & Acyclic)

Target: Morpholines, piperidines, or acyclic diethylamines. Catalyst System: RuPhos Pd G4. Rationale: RuPhos provides exceptional steric protection, facilitating the reductive elimination of bulky secondary amines.

Materials:

-

Substrate: 1.0 equiv

-

Amine: 1.2 equiv

-

Catalyst: RuPhos Pd G4 (1–2 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

-

Tip: Use Cs₂CO₃ if the amine contains esters or other base-sensitive groups.[1]

-

-

Solvent: Toluene (anhydrous)

Step-by-Step:

-

Setup: Charge vial with aryl bromide, base, and RuPhos Pd G4.

-

Degassing: Evacuate and backfill with Argon (3x). This step is critical for electron-rich ligands like RuPhos.

-

Addition: Inject solvent and liquid amine via syringe.

-

Reaction: Heat to 85–100 °C for 4–12 hours. Secondary amines are often slower to couple than primary amines due to steric hindrance.[2]

-

Workup: Standard EtOAc/Water extraction.

Protocol C: Cost-Effective / Scale-Up

Target: Large scale batches (>10g) where precatalyst cost is a factor. Catalyst System: Pd₂(dba)₃ / Xantphos. Rationale: Xantphos is a wide bite-angle bidentate ligand. It enforces a geometry that favors reductive elimination, making it surprisingly effective for electron-deficient aryl bromides and amides.

Materials:

-

Catalyst: Pd₂(dba)₃ (1.0 mol%) + Xantphos (2.0 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane [3]

Step-by-Step:

-

Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and Xantphos in the solvent at room temperature for 10 minutes until the solution turns clear/orange. This ensures active catalyst formation.

-

Addition: Add the aryl bromide, amine, and base.

-

Reaction: Heat to 100 °C overnight (12–16 h).

-

Note: This method is slower than G4 protocols but robust for this specific electron-deficient substrate.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the electron-withdrawing groups (EWG) on the 3-Bromo-5-CF3-benzamide substrate.

Figure 2: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the CF3/Amide groups and the critical need for efficient reductive elimination.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or inactive Pd source. | Switch from in-situ generation (Pd2dba3) to G4 Precatalysts . Ensure solvent is degassed. |

| Dehalogenated Byproduct (Ar-H) | Reductive elimination is too slow; Beta-hydride elimination is competing. | Switch Ligand: Move to a bulkier ligand (e.g., from Xantphos to RuPhos or BrettPhos ) to force C-N bond formation. |

| Starting Material Remaining | Base insolubility or stalling. | Switch base from Cs₂CO₃ to NaOtBu (if functional groups allow) or add water (1 equiv) to Cs₂CO₃ reactions to improve solubility ("wet" conditions). |

| Black Precipitate | "Pd Black" formation (ligand dissociation). | Increase ligand:Pd ratio to 2:1 or lower temperature to 80 °C. |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Org.[4][5][6][7] Lett.2014 , 16, 4388–4391.[4]

-

Hartwig, J. F., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[4] J. Am. Chem. Soc.[4][5]2008 , 130, 13552–13554.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50.

-

Strem Chemicals / Entegris. "Buchwald Ligands and Precatalysts User Guide."

-

BenchChem. "4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide Properties & Safety." (Note: Analogous isomer properties used for solubility reference).

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide before handling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

Using 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide as a medicinal chemistry building block

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, reactivity profile, and experimental protocols for using 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide (CAS: Analogous to 1369955-56-5) represents a "privileged structure" in modern medicinal chemistry. It combines three critical design elements into a single, compact scaffold:

-

Metabolic Shielding: The trifluoromethyl (

) group at C5 blocks metabolic hotspots and increases lipophilicity ( -

Synthetic Handle: The bromine atom at C3 serves as a versatile point of divergence for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).

-

Pharmacophore/Director: The

-dimethylamide group acts as a hydrogen bond acceptor and a potent Directed Ortho Metalation (DoM) group, while improving aqueous solubility compared to ester analogs.

This guide provides validated protocols for transforming this building block into diverse chemical libraries.

Technical Profile & Properties

| Property | Specification | Medicinal Chemistry Significance |

| Molecular Formula | Low MW (<300) fits "Rule of 3" for fragments. | |

| Molecular Weight | ~296.09 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP (Calc) | ~2.8 - 3.2 | Optimized for membrane permeability; |

| H-Bond Acceptors | 1 (Amide Carbonyl) | Critical for receptor binding (e.g., Kinase hinge regions). |

| Rotatable Bonds | 1 (Amide C-N) | Low conformational entropy penalty upon binding. |

| Electronic State | Electron-Deficient | The |

Strategic Reactivity Guide

The molecule's substitution pattern dictates its reactivity. The electron-withdrawing nature of the

Reactivity Map

-

Site A (C3-Bromine): Primary site for Cross-Coupling (Suzuki, Heck, Buchwald). Also susceptible to Lithium-Halogen exchange (

or -

Site B (Amide): Directing group for Ortho-Lithiation (DoM). Note: Li-Br exchange usually outcompetes DoM. To achieve DoM at C2/C6, the Br must be utilized or protected first.

-

Site C (C5-Trifluoromethyl): Inert anchor; provides metabolic stability against CYP450 oxidation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To couple the scaffold with aryl/heteroaryl boronic acids, creating biaryl cores common in kinase inhibitors. Mechanism: The electron-deficient nature of the aryl bromide facilitates the oxidative addition step, often the rate-determining step in Suzuki couplings.

Materials:

-

Scaffold: 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide (1.0 equiv)

-

Boronic Acid:

(1.2 equiv) -

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, charge the scaffold (1.0 mmol), aryl boronic acid (1.2 mmol), and base (2.0 mmol).

-

Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalyst Addition: Add

(0.03 mmol) quickly under positive inert gas pressure. Cap the vial immediately. -

Reaction: Heat the block to 80-90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass = MW of Boronic Acid + Scaffold - HBr).

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic phase over

. -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Scientist's Note: For highly hindered boronic acids, switch to SPhos Pd G2 catalyst and use

Protocol B: Lithium-Halogen Exchange (Nucleophilic Functionalization)

Objective: To convert the electrophilic aryl bromide into a nucleophilic aryl lithium species, allowing reaction with electrophiles (aldehydes, ketones, isocyanates).

Critical Causality: The Bromine atom is much more labile than the amide protons. Treatment with

Materials:

-

Scaffold: 1.0 equiv

-

Reagent:

(1.1 equiv, 2.5M in hexanes) -

Electrophile: e.g., Benzaldehyde (1.2 equiv)

-

Solvent: Anhydrous THF (strictly dry)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Add the scaffold (1.0 mmol) and anhydrous THF (10 mL).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow 15 minutes for equilibration.

-

Exchange: Dropwise add

(1.1 mmol) over 5 minutes. The solution may change color (often yellow/orange). Stir at -78°C for 30 minutes.-

Checkpoint: The C-Br bond is now cleaved, forming the Aryl-Li species.

-

-

Quench/Reaction: Add the electrophile (neat or in THF) dropwise. Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

-

Termination: Quench with saturated

solution. Extract with Ether or EtOAc.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce amine functionality (e.g., morpholine, piperazine) at the C3 position.

Materials:

-

Catalyst:

(2 mol%) + Xantphos (4 mol%) -

Base:

(1.5 equiv) -

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Procedure:

-

Combine scaffold, amine (1.2 equiv), and base in a vial.

-

Add solvent and degas (Argon sparge).

-

Add Pd source and Ligand.[1]

-

Heat to 100°C overnight.

-

Note: The electron-deficient ring aids this reaction, but the bulky amide group at C1 generally does not interfere with C3 amination sterically.

Visualizing the Workflow (Divergent Synthesis)

The following diagram illustrates how this single building block diverges into three distinct chemical spaces based on the chosen reagent class.

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the Bromine handle and the stability of the Trifluoromethyl group.

Safety & Handling (SDS Summary)

-

Hazards: The compound is an organohalide. Treat as an Irritant (Skin/Eye/Respiratory).[2]

-

Reactive Hazards: Avoid contact with strong oxidizing agents. In Protocol B (Lithium Exchange), n-Butyllithium is pyrophoric; strictly anhydrous and inert atmosphere techniques are mandatory.

-

Waste: All halogenated organic waste must be segregated. Palladium catalysts should be collected for heavy metal disposal.

References

-

Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

-

Lithium-Halogen Exchange vs.

- Title: The Lithium–Halogen Exchange Reaction: Nucleophilic or Radical?

- Source: Chemistry - A European Journal (via Wiley Online Library)

-

URL:[Link]

-

Buchwald-Hartwig Amination Protocols

- Title: Palladium-Catalyzed Amin

- Source: Organic Syntheses

-

URL:[Link]

-

Compound Data & Analogues

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-N,N-dimethylbenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - 4-bromo-3-(trifluoromethyl)benzamide (C8H5BrF3NO) [pubchemlite.lcsb.uni.lu]

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Executive Summary

This technical guide details the optimization and execution of palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide . This scaffold is a "privileged structure" in medicinal chemistry, combining the metabolic stability and lipophilicity of the trifluoromethyl group (

Because the benzene ring is highly electron-deficient due to the synergistic withdrawing effects of the

Mechanistic & Electronic Context[1][2]

Understanding the electronic landscape of the substrate is the prerequisite for successful catalysis.

Substrate Analysis

-

Electronic State: The arene is significantly electron-deficient (

-acidic).- -Br: The oxidative addition site. The bond is weakened by the electron-withdrawing groups (EWGs), facilitating rapid insertion of Pd(0).

-

-

-

-CONMe

Catalytic Implications[3][4][5]

-

Oxidative Addition (OA): Very fast. The low electron density on the ring stabilizes the anionic character of the aryl group in the Ar-Pd(II)-Br intermediate.

-

Transmetallation (TM): Often the rate-limiting step.[1] The electron-poor Pd(II) center is less nucleophilic, potentially slowing down interaction with boronic acids (Suzuki) or amines (Buchwald).

-

Reductive Elimination (RE): Generally favored for electron-poor aryls, but competitive pathways (like

-hydride elimination in alkyl coupling) must be managed. -

Risk Factor: Protodehalogenation . If the TM step is slow, the Ar-Pd(II)-Br species may capture a hydride from the solvent or base, leading to the hydro-dehalogenated byproduct (3-dimethylamide-5-trifluoromethylbenzene).

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)[7][8]

This protocol is optimized to prevent protodehalogenation by ensuring rapid transmetallation.

Reaction Workflow Decision Tree

Figure 1: Ligand and catalyst selection strategy based on nucleophile complexity.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol | Time: 4–12 hours | Temp: 80–100°C

| Reagent | Equiv.[2][3][4] | Amount | Role |

| Aryl Bromide | 1.0 | 310 mg | Substrate |

| Boronic Acid | 1.2–1.5 | Variable | Nucleophile |

| 0.03 | 24 mg | Catalyst (Robust) | |

| 3.0 | 1.5 mL | Base (Activator) | |

| 1,4-Dioxane | N/A | 4.0 mL | Solvent |

Step-by-Step:

-

Charge: Add Aryl Bromide, Boronic Acid, and Pd catalyst to a reaction vial equipped with a stir bar.

-

Inert: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent: Add degassed 1,4-Dioxane and 2M aqueous

via syringe. -

Reaction: Heat block to 90°C. Stir vigorously (800 rpm).

-

Checkpoint: The mixture will turn black/dark brown. If it remains orange/yellow after 1 hour, oxygen may be present (catalyst inactive).

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (10 mL). Separate layers. Wash organic layer with Brine. Dry over

.[5] -

Purification: Flash chromatography. The product is usually more polar than the starting bromide due to the biaryl system but less polar than the boronic acid.

Expert Insight: If the boronic acid is prone to protodeboronation (e.g., polyfluorinated phenyl boronic acids), switch the base to

Protocol B: Buchwald-Hartwig Amination (C-N Bond)[12]

Coupling amines with electron-deficient amides requires care to avoid transamidation (attack of the amine on the amide carbonyl) or hydrolysis.

Ligand Selection & Mechanism

For this substrate, we utilize BrettPhos or XPhos . These bulky, electron-rich ligands facilitate the reductive elimination of the electron-poor aryl group and the amine.

Optimized SOP

Scale: 0.5 mmol | Time: 2–6 hours | Temp: 80–100°C

| Reagent | Equiv.[2][3][4] | Amount | Role |

| Aryl Bromide | 1.0 | 155 mg | Substrate |

| Amine | 1.2 | Variable | Nucleophile |

| 0.02 | 9 mg | Pd Source | |

| XPhos | 0.08 | 19 mg | Ligand |

| 2.0 | 325 mg | Base (Mild) | |

| t-BuOH or Dioxane | N/A | 3.0 mL | Solvent |

Step-by-Step:

-

Pre-complexation: In the reaction vial, mix

and XPhos in 1 mL of solvent under -

Addition: Add the Aryl Bromide, Amine, and

(solid). -

Reaction: Add remaining solvent. Heat to 100°C.

-

Workup: Filter through a celite pad to remove insoluble carbonate. Concentrate and purify.

Critical Caution: Avoid using

Protocol C: Sonogashira Coupling (Alkynylation)

The electron-deficient nature of the ring makes this an excellent substrate for Sonogashira coupling, often proceeding at lower temperatures than neutral aryls.

SOP

Scale: 1.0 mmol | Temp: 60°C (Milder to prevent alkyne polymerization)

-

Catalyst System:

(2 mol%) + CuI (1 mol%). -

Base/Solvent: Triethylamine (TEA) or DIPEA used as both base and co-solvent (e.g., THF/TEA 1:1).

-

Procedure:

-

Dissolve Aryl Bromide and Alkyne (1.2 equiv) in degassed THF/TEA.

-

Add CuI and Pd catalyst.

-

Heat to 60°C under Argon.

-

Note: The reaction often turns cloudy immediately (ammonium salt formation).

-

-

Purification: The product often has very different polarity from the starting material. Caution: Alkyne products can be unstable on acidic silica; neutralize silica with 1% TEA if degradation is observed.

Troubleshooting & Optimization

The following table addresses common failure modes specific to 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide .

| Observation | Root Cause | Corrective Action |

| Start Material (SM) Recovered | Catalyst death ( | Degas solvents more rigorously (freeze-pump-thaw). Switch to air-stable precatalysts (e.g., XPhos Pd G3). |

| Dehalogenated Product ( | Slow Transmetallation; Hydride source present. | Switch solvent from alcoholic/ethereal to Toluene. Increase concentration of nucleophile. Lower temperature. |

| Amide Hydrolysis ( | Base too strong/nucleophilic ( | Switch to anhydrous |

| Homocoupling of Boronic Acid | Oxidative coupling due to | Rigorous exclusion of air. Reduce amount of catalyst. |

| Low Conversion (Steric) | Amide group causing steric clash (rare for meta, but possible). | Use sterically demanding, electron-rich ligands (SPhos, Buchwald G3 series) to force OA and RE. |

Catalytic Cycle Visualization

Figure 2: Catalytic cycle highlighting the critical risk of protodehalogenation during the transmetallation phase.

Safety & Handling

-

Toxicity: The trifluoromethyl and amide moieties suggest potential biological activity. Treat as a potent bioactive agent. Handle in a fume hood.

-

Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before waste disposal to comply with heavy metal regulations.

-

Hazards: Organoboronic acids and amines can be irritants.

is a severe eye irritant.

References

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Buchwald-Hartwig User Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

-

Electron-Deficient Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Base Effects in Coupling: Fan, X. H., et al. (2014). Role of the Base in Buchwald–Hartwig Amination.[3][6][7][8] The Journal of Organic Chemistry, 79(24), 11961–11969. Link

Sources

- 1. fiveable.me [fiveable.me]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Functionalization of the bromine handle in 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

The user wants me to create a detailed application note and protocol for the functionalization of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide.

Part 1: Core Directive (Autonomy)

-

I need to design a structure that best explains the topic, not a rigid template.

Part 2: Scientific Integrity & Logic (E-E-A-T)

-

Expertise & Experience: I must explain the 'why' behind experimental choices (catalyst, ligand, base, solvent).

-

Trustworthiness: Protocols should be detailed and self-validating.

-

Authoritative Grounding & Comprehensive References: I must cite authoritative sources for mechanisms and protocols and create a complete, clickable reference list at the end.

Part 3: Visualization & Formatting

-

Data Presentation: Use tables for quantitative data (reaction parameters, yields).

-

Experimental Protocols: Provide detailed, step-by-step methodologies.

-

Mandatory Visualization: Create Graphviz diagrams for workflows or mechanisms.

-

Diagram Specifications: Adhere to the specified width, color contrast rules, and color palette.

Execution Plan:

-

Introduction: Start by explaining the importance of the molecule 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide as a building block in medicinal chemistry and materials science. Highlight the roles of the trifluoromethyl and dimethylamide groups and the versatility of the bromine "handle".[1][2]

-

Core Chemistry - Palladium-Catalyzed Cross-Coupling: Introduce the concept of palladium-catalyzed cross-coupling as the primary method for functionalizing the aryl bromide.[3][4][5]

-

Create a general Graphviz diagram for the Pd(0)/Pd(II) catalytic cycle (Oxidative Addition, Transmetalation, Reductive Elimination).

-

-

Specific Reaction Sections (The "How-To"): Dedicate a section to each major cross-coupling reaction. For each section:

-

Suzuki-Miyaura Coupling (C-C bond):

-

Explain the mechanism briefly, focusing on the role of the base.[6][7]

-

Provide a detailed, step-by-step protocol for coupling with a representative boronic acid (e.g., p-tolylboronic acid).

-

Create a table summarizing the reaction conditions (stoichiometry, catalyst loading, base, solvent, temp, time, expected yield).

-

-

Sonogashira Coupling (C-C bond, alkyne):

-

Explain the dual Pd/Cu catalytic mechanism.[8][9][10][11][12][13] Mention the possibility of copper-free versions.[9][14]

-

Provide a detailed protocol for coupling with a terminal alkyne (e.g., phenylacetylene).

-

Create a table summarizing the reaction conditions.

-

Create a Graphviz diagram illustrating the general workflow for this reaction.

-

-

Buchwald-Hartwig Amination (C-N bond):

-

Heck Reaction (C-C bond, alkene):

-

-

References: Compile all cited sources into a numbered list with title, source, and a clickable URL. I will use the search results to find appropriate, high-quality references (e.g., Chemical Reviews, JACS, Organic Letters).

Constraint Checklist & Confidence Score:

-

Create detailed Application Notes and Protocols: Yes

-

Audience: Researchers, scientists, drug development professionals: Yes

-

Full editorial control (no rigid template): Yes

-

Explain causality: Yes

-

Self-validating protocols: Yes

-

In-text citations: Yes

-

Link to authoritative sources: Yes

-

Complete "References" section: Yes

-

Clickable, valid URLs: Yes

-

Summarize data in tables: Yes

-

Detailed step-by-step methodologies: Yes

-

Create Graphviz diagrams: Yes

-

Enclose DOT scripts in code block: Yes

-

Brief, descriptive caption: Yes

-

Max Width: 760px: Yes (I will keep this in mind when designing the diagrams)

-

Color Contrast Rule (arrows/symbols): Yes

-

Node Text Contrast Rule (critical): Yes (I will explicitly set fontcolor for high contrast)

-

Use specified Color Palette: Yes

Confidence Score: 5/5

I will now proceed with generating the content based on this plan, synthesizing information from the provided search results to ensure scientific accuracy and provide robust protocols. I have sufficient information from the initial search to create a comprehensive and well-referenced guide.## Application Note: Strategic Functionalization of the Bromine Handle in 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Abstract